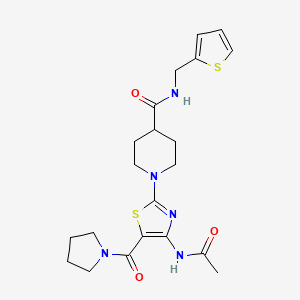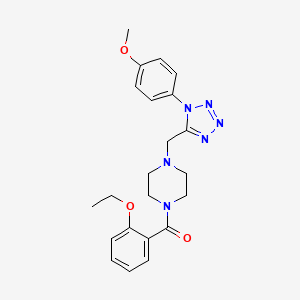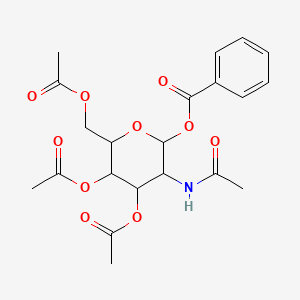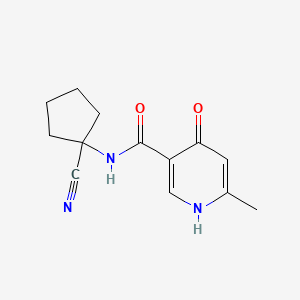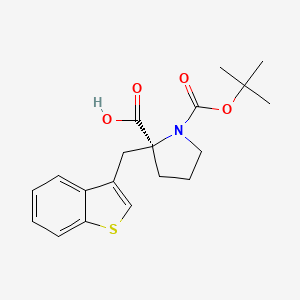
Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline is a useful research compound. Its molecular formula is C19H23NO4S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Separation in Pharmaceutical Compounds
Boc-proline derivatives are extensively used as building blocks in pharmaceutical compounds. High-performance liquid chromatography (HPLC) methods have been developed for the chiral separation of these derivatives, which is crucial for pharmaceutical applications. The separation process involves studying the effects of mobile phase composition and column temperature, highlighting the importance of proline derivatives in chiral recognition and separation techniques (Zhao & Pritts, 2007).
Asymmetric Catalysis
Boc-L-proline serves as a chiral ligand for enantioselective reactions, such as the addition of phenylacetylene to aromatic aldehydes. This showcases the role of proline derivatives in expanding the utility of simple enzymes in asymmetric catalysis, achieving good yields and enantioselectivities (Zhou et al., 2004).
Polymer Synthesis
Boc-protected L-proline has been used in the synthesis of well-defined homopolymers, copolypeptides, and hybrid polymers. This application demonstrates the versatility of proline derivatives in polymer science, contributing to advancements in materials research (Gkikas et al., 2011).
Conformational Studies
Studies on α-Methyl-L-proline derivatives, such as N-Boc-protected α-methyl-L-proline, have provided insights into cis-trans prolyl peptide bond equilibrium. This research is significant for understanding the conformational constraints of proline derivatives in peptides and proteins (Torbeev et al., 2012).
Fluorescent Sensing
Boc-proline derivatives have been utilized in the development of highly enantioselective fluorescent sensors. These sensors are used for the chiral recognition of amino acid derivatives, demonstrating the role of proline derivatives in analytical chemistry and biochemistry (He et al., 2009).
Synthesis of Proline-Mimetics
Proline derivatives have been synthesized as mimetics, opening pathways for the preparation of various putative proline-mimetics. This research contributes to the development of novel compounds in medicinal chemistry (Costa et al., 2010).
Catalytic Properties in Organic Reactions
The use of proline derivatives in catalyzing organic reactions, such as aldol addition, has been explored. The research highlights the utility of these compounds in enhancing the efficiency and selectivity of chemical reactions (Al-Momani & Lataifeh, 2013).
Structural Studies in Peptides
Structural and conformational studies of peptides containing proline derivatives provide valuable insights into peptide chemistry. These studies are important for understanding peptide behavior and designing novel peptides with desired properties (Karle et al., 1987).
Propriétés
IUPAC Name |
(2S)-2-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-18(2,3)24-17(23)20-10-6-9-19(20,16(21)22)11-13-12-25-15-8-5-4-7-14(13)15/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,21,22)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTJAARWOIEFMD-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CSC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001319.png)

![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001321.png)
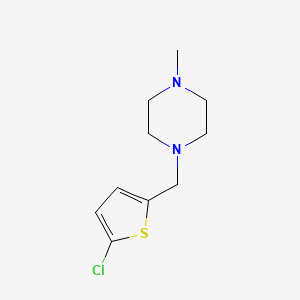
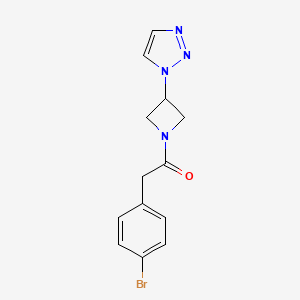
![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)
![N-[amino(imino)methyl]-4-bromobenzenesulfonamide](/img/structure/B3001328.png)

